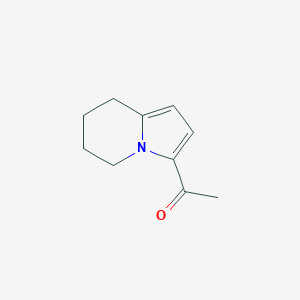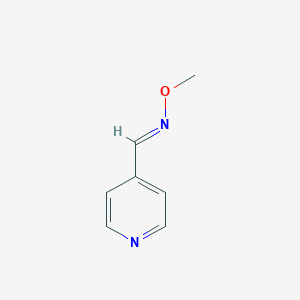
(3,4-Dimethoxypyridin-2-yl)methanol
Vue d'ensemble
Description
“(3,4-Dimethoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is also known by its IUPAC name (3,4-dimethoxy-2-pyridinyl)methanol . This compound is used in research and development .
Molecular Structure Analysis
The InChI code for “(3,4-Dimethoxypyridin-2-yl)methanol” is 1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3,4-Dimethoxypyridin-2-yl)methanol” is a liquid or solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Intermediates
(3,4-Dimethoxypyridin-2-yl)methanol: is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, making it a valuable precursor for the development of drugs that can interact with biological systems in specific ways. For instance, it can be transformed into compounds that inhibit gastric secretion .
Organic Synthesis
In organic chemistry, (3,4-Dimethoxypyridin-2-yl)methanol serves as a building block for constructing more complex molecules. Its methanol group can be a point of attachment for other functional groups or can be used in substitution reactions to create diverse organic compounds .
Material Science
This compound finds applications in material science, particularly in the synthesis of new materials with potential use in electronics and nanotechnology. Its ability to act as a ligand can be exploited to create metal-organic frameworks (MOFs) or coordination complexes with unique properties .
Biochemistry Research
(3,4-Dimethoxypyridin-2-yl)methanol: is used in biochemistry research to study enzyme kinetics and substrate specificity. It can act as a mimic for naturally occurring substances, helping to elucidate the biochemical pathways in which similar compounds are involved .
Agriculture
In the agricultural sector, derivatives of (3,4-Dimethoxypyridin-2-yl)methanol may be used in the synthesis of herbicides, pesticides, or plant growth regulators. Its structural flexibility allows for the creation of compounds that can target specific biological processes in plants or pests .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in the development of new analytical methods .
Environmental Science
(3,4-Dimethoxypyridin-2-yl)methanol: can be involved in environmental science research, particularly in the study of degradation processes and environmental fate of organic compounds. Its interaction with environmental factors like UV light, microbes, or other chemicals can be studied to understand its breakdown and impact on ecosystems .
Food Industry
While not directly used in food, (3,4-Dimethoxypyridin-2-yl)methanol could be involved in the synthesis of food-grade dyes, flavors, or preservatives. Its methoxy groups are commonly found in compounds that contribute to flavor and aroma, making it a potential starting material for such applications .
Safety and Hazards
When handling “(3,4-Dimethoxypyridin-2-yl)methanol”, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .
Mécanisme D'action
Target of Action
The primary targets of (3,4-Dimethoxypyridin-2-yl)methanol are currently unknown. This compound is a useful organic compound for research related to life sciences
Pharmacokinetics
Some physicochemical properties of the compound have been reported . Its Log Po/w values, which indicate lipophilicity, range from -0.06 to 1.86 . These properties could influence how the compound is absorbed and distributed in the body.
Propriétés
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTHTLOKUUJKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443948 | |
| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxypyridin-2-yl)methanol | |
CAS RN |
72830-08-1 | |
| Record name | 3,4-Dimethoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72830-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072830081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dimethoxy-2-(hydroxymethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA96QR55LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)

![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
